molecular formula C22H21Cl B12853442 2'-Chlorospiro[adamantane-2,9'-fluorene]

2'-Chlorospiro[adamantane-2,9'-fluorene]

Cat. No.: B12853442
M. Wt: 320.9 g/mol
InChI Key: NUTKDUFQKCXMCH-UHFFFAOYSA-N
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Description

2’-Chlorospiro[adamantane-2,9’-fluorene] is a synthetic organic compound characterized by a unique spiro structure, where an adamantane moiety is fused to a fluorene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chlorospiro[adamantane-2,9’-fluorene] typically involves the reaction of adamantane derivatives with fluorene compounds under specific conditions. One common method includes the chlorination of spiro[adamantane-2,9’-fluorene] using chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 2’-Chlorospiro[adamantane-2,9’-fluorene] .

Chemical Reactions Analysis

Types of Reactions: 2’-Chlorospiro[adamantane-2,9’-fluorene] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’-Chlorospiro[adamantane-2,9’-fluorene] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Chlorospiro[adamantane-2,9’-fluorene] involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. In materials science, its unique structure contributes to its electronic properties, making it suitable for use in electronic devices .

Comparison with Similar Compounds

  • 2’-Bromospiro[adamantane-2,9’-fluorene]
  • 10’-Chlorospiro[adamantane-2,7’-benzo[c]fluorene]
  • Spiro[9H-fluorene-9,2’-tricyclo[3.3.1.13,7]decane]

Comparison: 2’-Chlorospiro[adamantane-2,9’-fluorene] is unique due to its specific spiro structure and the presence of a chlorine atom, which imparts distinct reactivity and properties compared to its brominated or benzo-fused counterparts. These differences influence its suitability for various applications, such as its electronic properties in OLEDs or its reactivity in synthetic chemistry .

Properties

Molecular Formula

C22H21Cl

Molecular Weight

320.9 g/mol

IUPAC Name

2'-chlorospiro[adamantane-2,9'-fluorene]

InChI

InChI=1S/C22H21Cl/c23-17-5-6-19-18-3-1-2-4-20(18)22(21(19)12-17)15-8-13-7-14(10-15)11-16(22)9-13/h1-6,12-16H,7-11H2

InChI Key

NUTKDUFQKCXMCH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C34C5=CC=CC=C5C6=C4C=C(C=C6)Cl

Origin of Product

United States

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